Phenol, 3-tridecyl-

Descripción general

Descripción

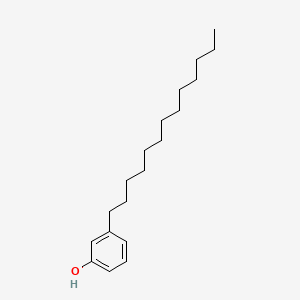

Phenol, 3-tridecyl- is an organic compound with the molecular formula C19H32O. It is a type of phenol where a tridecyl group is attached to the third position of the phenol ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenol, 3-tridecyl- can be synthesized through several methods. One common approach involves the alkylation of phenol with tridecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene. The general reaction scheme is as follows:

C6H5OH+C13H27Br→C6H4(C13H27)OH+HBr

Industrial Production Methods: Industrial production of phenol, 3-tridecyl- often involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as zeolites or metal oxides may also be employed to improve the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: Phenol, 3-tridecyl- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it to hydroquinones using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro, sulfo, or halo derivatives of phenol, 3-tridecyl-

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Phenol, 3-tridecyl- is characterized by a long hydrophobic tridecyl chain attached to a phenolic ring. This structure imparts amphiphilic properties, making it useful in various applications such as surfactants and emulsifiers. The compound has been identified in several natural sources including Schistochila appendiculata and Ginkgo biloba .

Research indicates that phenolic compounds exhibit significant biological activities, including antioxidant, antifungal, and antibacterial properties. These activities are attributed to their ability to interact with cellular membranes and proteins.

Antioxidant Properties

Phenol, 3-tridecyl- may function as an antioxidant due to its capacity to scavenge free radicals. This property is crucial for applications in food preservation and dietary supplements.

Antimicrobial Effects

Studies have shown that phenolic compounds can inhibit the growth of various pathogens. For example, phenolic extracts have demonstrated strong antifungal activity against dermatophytes at specific concentrations . This suggests potential applications in dermatological formulations.

Surfactants and Emulsifiers

The amphiphilic nature of phenol, 3-tridecyl- makes it suitable for use as a surfactant in detergents and emulsifiers in cosmetic formulations. Its ability to reduce surface tension enhances the stability of emulsions.

| Application Area | Specific Use Cases |

|---|---|

| Surfactants | Cleaning products |

| Emulsifiers | Cosmetic creams |

| Antioxidants | Food preservation |

Pharmaceutical Applications

The compound's biological properties suggest potential therapeutic applications. For instance, its use in drug formulations could enhance bioavailability due to improved solubility and absorption characteristics.

Case Study: Antifungal Activity

A study evaluated the antifungal efficacy of crude phenolic extracts from various plants, highlighting the effectiveness of compounds like phenol, 3-tridecyl- against fungal pathogens . This reinforces the potential for developing new antifungal agents derived from natural sources.

Environmental Applications

Phenol derivatives are also explored for their role in environmental remediation. Their ability to adsorb pollutants makes them candidates for wastewater treatment processes aimed at decontaminating phenolic compounds from industrial effluents .

Mecanismo De Acción

The mechanism of action of phenol, 3-tridecyl- involves its interaction with cellular membranes and proteins. The hydroxyl group can form hydrogen bonds with amino acids in proteins, altering their structure and function. Additionally, the long tridecyl chain can integrate into lipid bilayers, affecting membrane fluidity and permeability. These interactions can lead to antimicrobial effects by disrupting bacterial cell walls and membranes .

Comparación Con Compuestos Similares

Phenol, 3-tridecyl- can be compared with other alkylphenols such as:

- Phenol, 4-nonyl-

- Phenol, 2,4-dimethyl-

- Phenol, 2,6-di-tert-butyl-

Uniqueness: Phenol, 3-tridecyl- is unique due to its longer alkyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and ability to interact with lipid membranes, making it particularly effective in applications requiring surfactant properties .

Actividad Biológica

Phenol, 3-tridecyl- (C19H32O), is a phenolic compound that has garnered attention due to its biological activities. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

Phenol, 3-tridecyl- is characterized by a long alkyl chain and a hydroxyl group, which contributes to its amphiphilic nature. This property allows it to interact with biological membranes and proteins, influencing various biological processes.

Antimicrobial Properties

Research indicates that phenolic compounds, including 3-tridecyl-phenol, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes and interference with protein functions. A study highlighted that phenolic lipids can inhibit the growth of bacteria, fungi, and protozoa by altering membrane permeability and inducing structural changes in lipid bilayers .

Antioxidant Activity

Phenol, 3-tridecyl- has been associated with antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The compound's ability to scavenge reactive oxygen species (ROS) contributes to its protective effects against cellular damage .

The biological activity of phenol, 3-tridecyl- can be attributed to several mechanisms:

- Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to increased ion transport and disruption of membrane integrity in pathogens .

- Protein Interaction : Phenolic compounds often interact with proteins, influencing their structure and function. This can result in the inhibition of enzymatic activities essential for microbial survival or cancer cell proliferation .

Case Studies

- Antimicrobial Activity : A study investigated the effects of various phenolic lipids on bacterial strains. Results indicated that 3-tridecyl-phenol exhibited potent antibacterial activity against Gram-positive bacteria due to its ability to disrupt cellular membranes .

- Antioxidant Effects : In a comparative study of different phenolic compounds, 3-tridecyl-phenol was found to exhibit significant antioxidant activity, contributing to its protective effects against oxidative stress in cellular models .

- Cytotoxicity in Cancer Models : While specific studies on 3-tridecyl-phenol are scarce, related compounds have shown promise in inducing apoptosis in various cancer cell lines. For example, quercetin has been extensively studied for its ability to trigger cell death in cancerous cells through similar pathways .

Propiedades

IUPAC Name |

3-tridecylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(20)17-18/h13,15-17,20H,2-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGRPNIAGKTMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222715 | |

| Record name | Phenol, 3-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72424-02-3 | |

| Record name | Phenol, 3-tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.